
Lithium 2-(3-fluoropyridin-4-yl)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate is a chemical compound that belongs to the class of organolithium compounds It is characterized by the presence of a lithium ion coordinated to a fluoropyridine moiety and a methylbutanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate typically involves the reaction of 3-fluoropyridine with a suitable lithium reagent. One common method is the reaction of 3-fluoropyridine with lithium diisopropylamide (LDA) in an inert atmosphere, followed by the addition of 3-methylbutanoic acid. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as a reagent in various organic transformations, enabling the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, while the fluoropyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can influence biological processes such as signal transduction, gene expression, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium 2-(3-fluoropyridin-4-yl)acetate
- Lithium 2-(4-fluorophenyl)acetate
- Lithium 2-(3-chloropyridin-4-yl)acetate
Uniqueness
Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate is unique due to the presence of both a fluoropyridine and a methylbutanoate group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C10H11FLiNO2 |
|---|---|
Molekulargewicht |
203.2 g/mol |
IUPAC-Name |
lithium;2-(3-fluoropyridin-4-yl)-3-methylbutanoate |
InChI |
InChI=1S/C10H12FNO2.Li/c1-6(2)9(10(13)14)7-3-4-12-5-8(7)11;/h3-6,9H,1-2H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
IVIQXFMSMOUIQB-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C)C(C1=C(C=NC=C1)F)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)

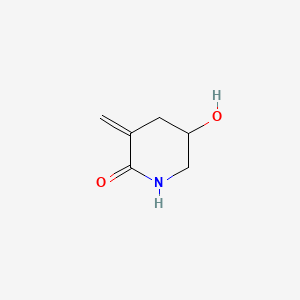
![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
![1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13482247.png)
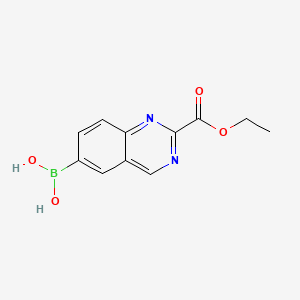
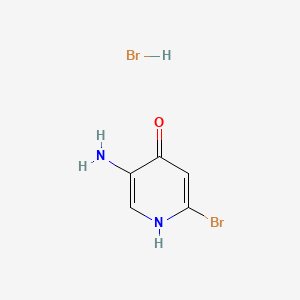

![2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)
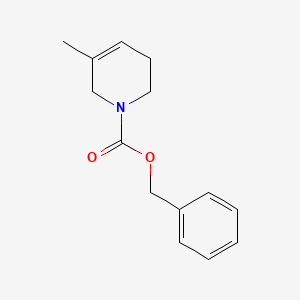

![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)
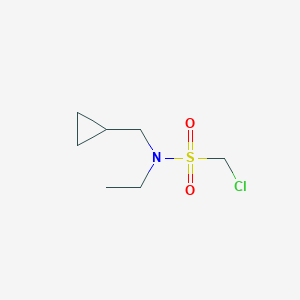
amine](/img/structure/B13482294.png)
